Mefenamic Acid

Description

A non-steroidal anti-inflammatory agent with analgesic, anti-inflammatory, and antipyretic properties. It is an inhibitor of cyclooxygenase.

Mefenamic acid is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of mefenamic acid is as a Cyclooxygenase Inhibitor.

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used largely for acute treatment of pain. Mefenamic acid has been linked to rare instances of clinically apparent, acute liver injury.

Mefenamic Acid is an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Mefenamic acid inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of mefenamic acid. Mefenamic acid also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MEFENAMIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for dysmenorrhea and rheumatic disease and has 3 investigational indications. This drug has a black box warning from the FDA.

See also: Niflumic Acid (related).

Properties

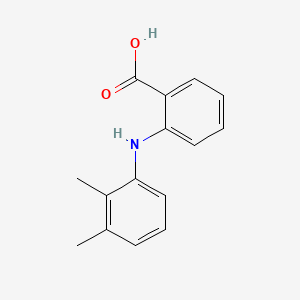

IUPAC Name |

2-(2,3-dimethylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYBABOKPJLUIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023243 |

Source

|

| Record name | Mefenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Mefenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L |

Source

|

| Record name | SID855723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mefenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEFENAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mefenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

61-68-7 |

Source

|

| Record name | Mefenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mefenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mefenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mefenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mefenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367589PJ2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFENAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mefenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C |

Source

|

| Record name | Mefenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEFENAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mefenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mefenamic Acid's Mechanism of Action on COX-1 vs. COX-2 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923). This technical guide provides an in-depth analysis of the differential mechanism of action of mefenamic acid on the two main isoforms of the COX enzyme, COX-1 and COX-2. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Mefenamic acid belongs to the fenamate class of NSAIDs and is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[2][3] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[4][5] The clinical efficacy and side-effect profile of NSAIDs are largely determined by their relative inhibitory activity against these two isoforms.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The inhibitory potency of mefenamic acid against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of inhibition.

| Enzyme | Inhibitor | IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |

| Human COX-1 (hCOX-1) | Mefenamic Acid | 40 nM | 75 | [6][7] |

| Human COX-2 (hCOX-2) | Mefenamic Acid | 3 µM | 75 | [6][7] |

| Ovine COX-1 | Mefenamic Acid | 0.12 µM | - | [8] |

Note: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 indicates a preference for COX-1 inhibition, while a ratio less than 1 suggests selectivity for COX-2. The IC50 values presented here indicate that mefenamic acid is a more potent inhibitor of COX-1 than COX-2 in in-vitro assays. However, some literature describes it as having preferential selectivity for COX-2, a discrepancy that may arise from different experimental conditions or the use of whole-blood assays versus purified enzyme assays.[1][9]

Signaling Pathway: Prostaglandin (B15479496) Synthesis and COX Inhibition

Mefenamic acid acts as a competitive inhibitor at the active site of both COX-1 and COX-2, preventing the binding of the substrate, arachidonic acid. This blockade disrupts the prostaglandin synthesis pathway.

Caption: Inhibition of Prostaglandin Synthesis by Mefenamic Acid.

Experimental Protocols for COX Inhibition Assays

The determination of IC50 values for mefenamic acid against COX-1 and COX-2 is typically performed using in vitro enzyme assays. The following is a generalized protocol based on commonly used methods.

Materials and Reagents

-

Purified ovine or human COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

Mefenamic acid stock solution (in DMSO)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays)

-

96-well microplates

-

Microplate reader

Assay Procedure (Colorimetric Method)

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

-

Enzyme and Inhibitor Incubation:

-

To each well of a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).

-

Add varying concentrations of the mefenamic acid working solution to the inhibitor wells. For control wells (100% activity), add the vehicle (DMSO).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10][11]

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection:

-

Simultaneously or immediately after adding the substrate, add the colorimetric detection reagent.

-

Incubate for a short period (e.g., 2-5 minutes) at the controlled temperature.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of mefenamic acid compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Experimental Workflow for a COX Inhibition Assay.

Structural Basis of Differential Inhibition

The differential inhibition of COX-1 and COX-2 by NSAIDs is attributed to structural differences in the active sites of the two enzyme isoforms.[5][12] The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.[5][12] While mefenamic acid is not considered a COX-2 selective inhibitor in the same class as coxibs, its binding orientation and interactions with key amino acid residues within the active site channel determine its inhibitory potency for each isoform. The carboxylic acid group of mefenamic acid is known to interact with Tyr-385 and Ser-530 at the apex of the cyclooxygenase active site.[13]

Conclusion

Mefenamic acid is a non-selective, competitive inhibitor of both COX-1 and COX-2 enzymes. Quantitative data from in vitro assays demonstrate a higher potency for COX-1 inhibition. The mechanism of action is rooted in the competitive binding to the active site of the COX enzymes, preventing the synthesis of prostaglandins from arachidonic acid. Understanding the nuances of its interaction with each COX isoform, supported by robust experimental data, is crucial for the continued development of safer and more effective anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular and Cellular Mechanisms of Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mefenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] While its primary mechanism of action is widely understood to be the inhibition of cyclooxygenase (COX) enzymes, a growing body of research reveals a far more complex and multifaceted interaction with cellular machinery.[3][4][5] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of mefenamic acid, extending beyond its canonical role in prostaglandin (B15479496) synthesis inhibition. We will dissect its effects on cancer cell apoptosis, ion channel modulation, and cytoprotective signaling pathways. This paper aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing quantitative data, providing detailed experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of mefenamic acid's pleiotropic effects and potential for drug repurposing.

Primary Mechanism: Inhibition of Prostaglandin Synthesis

The hallmark of NSAIDs, including mefenamic acid, is the interruption of the arachidonic acid cascade.[5] This is achieved through the competitive inhibition of the cyclooxygenase (COX-1 and COX-2) enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) and thromboxanes.[4][6] Prostaglandins are critical mediators of inflammation, pain sensitization, and fever.[1][5] By blocking their synthesis, mefenamic acid exerts its well-known therapeutic effects.[2][7]

Mefenamic acid acts as a competitive inhibitor of both human COX-1 (hCOX-1) and human COX-2 (hCOX-2), with a notable preference for the COX-1 isoform.[8]

Data Presentation: COX Inhibition

| Enzyme Target | Inhibition Type | IC₅₀ Value | Reference |

| Human COX-1 | Competitive | 40 nM | [8] |

| Human COX-2 | Competitive | 3 µM | [8] |

Signaling Pathway: Prostaglandin Synthesis

Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Anticancer Mechanisms

Beyond its anti-inflammatory role, mefenamic acid exhibits significant anticancer activities through multiple mechanisms, including the induction of apoptosis, overcoming drug resistance, and inhibiting pathways crucial for tumor progression.

Induction of Apoptosis

Mefenamic acid has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines, including those from the liver, colon, and bone.[9][10][11] This pro-apoptotic effect is mediated through several key signaling pathways.

-

Caspase Activation: It triggers the caspase cascade, notably increasing the activity of initiator caspase-9 and executioner caspase-3.[9][12] Activated caspase-3 is responsible for cleaving critical cellular substrates like PARP-1, leading to the characteristic morphological changes of apoptosis.[9]

-

Mitochondrial Pathway Modulation: The drug can induce mitochondrial depolarization, a key event in the intrinsic apoptosis pathway.[10] It also modulates the balance of the Bcl-2 protein family, tipping it in favor of pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2.[10]

-

Inhibition of Survival Pathways: Mefenamic acid has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By inhibiting this pathway, mefenamic acid removes a critical pro-survival signal, making cancer cells more susceptible to apoptosis.[10]

Caption: Mefenamic acid induces apoptosis by inhibiting PI3K/Akt and modulating Bcl-2/Bax.

Overcoming Chemotherapeutic Resistance

A significant challenge in cancer therapy is acquired drug resistance. Mefenamic acid can enhance cancer cell sensitivity to conventional chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil.[13][14] This effect is attributed to its inhibition of the aldo-keto reductase 1C (AKR1C) family of enzymes.[13] Overexpression of AKR1C enzymes is associated with resistance to certain anticancer drugs; by inhibiting their activity, mefenamic acid can help restore drug sensitivity.[13][14]

Caption: Mefenamic acid inhibits AKR1C enzymes to overcome chemotherapy resistance.

Modulation of Ion Channels

Mefenamic acid and other fenamates are recognized as potent modulators of various ion channels, an activity distinct from COX inhibition.[15][16][17] This has significant implications for diseases known as channelopathies, which arise from ion channel dysfunction.

The most well-characterized effect is on the cardiac slow delayed rectifier potassium current (IKs), which is crucial for cardiomyocyte repolarization.[18] The IKs channel is formed by the co-assembly of KCNQ1 and KCNE1 protein subunits.[19] Mefenamic acid has been identified as an IKs activator, enhancing the current in a dose-dependent manner.[18] This action requires the presence of the KCNE1 subunit and is thought to shift the channel's gating kinetics, making it a potential therapeutic starting point for cardiac arrhythmias like Long QT Syndrome.[18][19]

Caption: Mefenamic acid enhances cardiac Iks channel activity via the KCNE1 subunit.

Cytoprotective and Antioxidant Mechanisms

Mefenamic acid also possesses cytoprotective properties against oxidative stress, particularly in hepatocytes.[20] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its binding to Kelch-like ECH-associated protein 1 (Keap1). Mefenamic acid treatment has been shown to upregulate the expression of Sequestosome 1 (SQSTM1/p62).[20] SQSTM1 can compete with Nrf2 for Keap1 binding, leading to the disruption of the Keap1-Nrf2 complex. This frees Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a suite of cytoprotective genes. This protective effect was shown to be dependent on SQSTM1.[20]

Caption: Mefenamic acid activates the Nrf2 antioxidant pathway via SQSTM1 upregulation.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ of mefenamic acid for COX isoforms.

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Mefenamic acid (test inhibitor).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Prostaglandin E₂ (PGE₂) ELISA kit.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of mefenamic acid in DMSO, followed by a final dilution in reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the mefenamic acid dilutions to the test wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each mefenamic acid concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol details the use of flow cytometry to quantify apoptosis in cancer cells treated with mefenamic acid.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MG-63 osteosarcoma cells).[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Mefenamic acid.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed MG-63 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of mefenamic acid (e.g., 0, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between:

-

Live cells (Annexin V- / PI-).

-

Early apoptotic cells (Annexin V+ / PI-).

-

Late apoptotic/necrotic cells (Annexin V+ / PI+).

-

Necrotic cells (Annexin V- / PI+).

-

-

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol describes how to measure changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Reagents and Materials:

-

Treated cell pellets from Protocol 2.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the cell pellets in ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).

-

Quantify band intensity using densitometry software.

-

References

- 1. drugs.com [drugs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mefenamic acid exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mefenamic acid as a promising therapeutic medicine against colon cancer in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mefenamic Acid Induces Apoptosis in Oral Malignant Burkitt's lymphoma Through Caspase-3 and -9 Pathways Followed by Down-Regulation of Cox-2 and Overexpression of p27Kip-1 - ProQuest [proquest.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - ProQuest [proquest.com]

- 16. Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mefenamic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel Mefenamic Acid derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Mefenamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] However, its clinical application can be limited by poor water solubility and significant gastrointestinal side effects.[3] This has spurred extensive research into the synthesis of novel derivatives to enhance its pharmacological profile, improve safety, and explore new therapeutic applications.[3] This guide details the synthesis strategies, characterization methodologies, and diverse biological activities of new mefenamic acid derivatives, which have shown promise as potent anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5]

Rationale for Derivatization

The primary motivation for modifying mefenamic acid is to overcome its inherent limitations and broaden its therapeutic potential. Key objectives include:

-

Reducing Gastrointestinal Toxicity: The free carboxylic acid group in most NSAIDs is associated with gastric irritation. Masking this group, often through esterification or amidation to create prodrugs, is a common strategy to mitigate this side effect.

-

Improving Pharmacokinetics: Modifications can enhance solubility, absorption, and bioavailability.[3]

-

Enhancing Potency and Selectivity: Structural changes can lead to more potent inhibition of cyclooxygenase (COX) enzymes, particularly with a preference for the inducible COX-2 isozyme over the constitutive COX-1, which is linked to fewer side effects.[5][6]

-

Exploring Novel Therapeutic Activities: The mefenamic acid scaffold has proven to be a versatile template for developing compounds with anticancer, antibacterial, and enhanced analgesic properties.[7][8][9]

General Synthesis and Characterization Workflow

The synthesis of novel mefenamic acid derivatives typically follows a multi-step process, beginning with the activation of the carboxylic acid group, followed by conjugation with various chemical moieties, and culminating in purification and structural confirmation.

Caption: General workflow for the synthesis and evaluation of mefenamic acid derivatives.

Key Synthesis Strategies and Protocols

Several synthetic routes have been successfully employed to create diverse derivatives. The most common approaches involve modification of the carboxylic acid group to form esters, amides, hydrazides, and subsequently, various heterocyclic systems.

Synthesis of Ester and Amide Prodrugs

Esterification is a straightforward method to mask the carboxylic acid group, often leading to prodrugs with improved lipophilicity and reduced ulcerogenicity.

Experimental Protocol: Synthesis of Mefenamic Acid Ester

-

Acid Chloride Formation: In a dry round-bottom flask fitted with a reflux condenser, reflux mefenamic acid (0.1 mol) with thionyl chloride (0.2 mol) for 5 hours.

-

Solvent Removal: Remove excess thionyl chloride under vacuum to obtain the crude mefenamic acid chloride.

-

Esterification: Dissolve the acid chloride in a suitable solvent (e.g., dioxane) and add the desired alcohol (e.g., substituted phenol) and a catalytic amount of zinc dust.

-

Reaction: Reflux the mixture for approximately 90 minutes, monitoring the reaction progress with Thin-Layer Chromatography (TLC).

-

Work-up: Evaporate the solvent under vacuum. Dissolve the residue in ethyl acetate (B1210297) and wash successively with 10% NaHCO₃ solution, 1N HCl, and distilled water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final ester product, which can be further purified by recrystallization.

Synthesis of Hydrazide and Hydrazone Derivatives

Mefenamic acid hydrazide is a key intermediate for synthesizing N-arylhydrazones and heterocyclic compounds like oxadiazoles.[9][10]

Experimental Protocol: Synthesis of Mefenamic Acid Hydrazide [11][12]

-

Esterification: Reflux a mixture of mefenamic acid in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid for 12-16 hours.

-

Neutralization: Cool the reaction mixture and pour it into a cold sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the resulting ethyl mefenamate ester with a suitable solvent like ether. Dry the organic layer and evaporate the solvent.

-

Hydrazide Formation: Reflux the obtained ester with hydrazine (B178648) hydrate (B1144303) in ethanol for 8-12 hours.

-

Isolation: Cool the mixture. The mefenamic acid hydrazide will precipitate. Filter the solid, wash it with cold ethanol, and dry to obtain the pure product.

Synthesis of Heterocyclic Derivatives (e.g., 4-Thiazolidinones)

Heterocyclic derivatives, such as those containing a 4-thiazolidinone (B1220212) ring, have shown significant anti-inflammatory and antimicrobial activities.[11]

Experimental Protocol: Synthesis of 4-Thiazolidinone Derivatives [11][12]

-

Schiff Base Formation: Reflux the mefenamic acid hydrazide intermediate with various substituted benzaldehydes in ethanol containing a few drops of glacial acetic acid for 6-8 hours. The resulting Schiff base often precipitates upon cooling.

-

Cyclization: To a solution of the Schiff base in dioxane, add thioglycolic acid.

-

Reaction: Reflux the mixture for 10-12 hours.

-

Isolation: Pour the cooled reaction mixture into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone derivative.

Physicochemical and Spectroscopic Characterization

The structures of all newly synthesized compounds must be rigorously confirmed using a combination of physical and spectroscopic methods.

| Technique | Purpose | Typical Observations for Mefenamic Acid Derivatives |

| Melting Point | Assess purity and identity. | Sharp, defined melting point range for pure compounds.[7] |

| FTIR (cm⁻¹) | Identify key functional groups. | -NH str: 3305-3420; C=O str (Ester): ~1650; C=O str (Amide): ~1622; Aromatic C=C str: 1570-1578.[1] |

| ¹H NMR (δ ppm) | Determine the proton environment and elucidate the carbon-hydrogen framework. | -NH: 9.3-9.5 (singlet); Aromatic Protons: 6.6-8.1 (multiplets); -CH₃: 2.1-2.4 (singlets); Schiff Base -CH=N: ~8.6 (singlet).[1][7] |

| Mass Spec (m/z) | Confirm the molecular weight of the compound. | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the derivative.[4][7] |

| Elemental Analysis | Determine the percentage composition of C, H, N, S. | Experimental values should be within ±0.4% of the theoretical calculated values.[5][13] |

Table 1: Summary of Characterization Techniques.

Biological Evaluation and Pharmacological Activities

Novel mefenamic acid derivatives have been screened for a wide range of biological activities, demonstrating their potential to serve as multifunctional therapeutic agents.

Anti-inflammatory and Analgesic Activity

Many derivatives retain or exceed the anti-inflammatory activity of the parent drug. The carrageenan-induced rat paw edema model is a standard in vivo assay for acute inflammation.[5][9]

| Compound | Activity/Assay | Result | Reference |

| N-Arylhydrazone Derivatives | Analgesic (Writhing Test) | Several compounds (11, 12, 16, 19, 20) were significantly more potent than mefenamic acid. | [9] |

| 4-Thiazolidinone Derivatives | Anti-inflammatory (Paw Edema) | Compound IVe showed more potent effect than mefenamic acid at 240-300 min. | [11] |

| Ester Prodrugs | Anti-inflammatory & Ulcerogenicity | Showed comparable anti-inflammatory activity with a significantly lower ulcer index than mefenamic acid. |

Table 2: Selected Anti-inflammatory and Analgesic Data.

Antimicrobial Activity

The incorporation of heterocyclic moieties like thiadiazole or linking with other drugs has imparted significant antibacterial properties to mefenamic acid derivatives.[1][7]

| Compound Series | Test Organisms | Key Finding | Reference |

| Thiadiazole/Azo Derivatives | Staphylococcus aureus (G+), E. coli (G-) | All prepared compounds showed good antibacterial activity against Gram-positive and Gram-negative bacteria. | [7][14] |

| Tri-molecule Prodrugs | Various Bacteria | Derivatives showed greater bactericidal effect than the parent mefenamic acid. | [1][15] |

Table 3: Summary of Antimicrobial Activity.

Anticancer Activity

A compelling area of modern research is the repurposing of NSAIDs as anticancer agents.[16] Mefenamic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

| Derivative Type | Cell Line | IC₅₀ Value / Finding | Reference |

| 1,3-Oxazepine Derivatives | MCF-7 (Breast Cancer) | High cytotoxic effect at 400 µl/ml with IC₅₀ values of 80.20 and 82.80 µM for compounds IVc and IVd. | [4] |

| PDGF Inhibitor (JS-PFA) | HepG2 (Liver Cancer) | Showed significant reduction in tumor nodules and liver weight in vivo. | [8] |

| Amic Acid Derivatives | MCF-7 (Breast Cancer) | Showed positive cytotoxic effects, confirming the anticancer potential. | [17] |

Table 4: Anticancer Activity of Mefenamic Acid Derivatives.

Mechanism of Action: Anticancer Signaling Pathway

Beyond COX inhibition, certain derivatives engage other cellular pathways. For instance, the derivative JS-PFA has been shown to inhibit hepatocellular carcinoma by targeting the Platelet-Derived Growth Factor (PDGF) signaling pathway, which is crucial for tumor growth, angiogenesis, and metastasis.[8][18]

Caption: Inhibition of the PDGF signaling pathway by a novel mefenamic acid derivative.

This inhibition leads to apoptosis and a reduction in angiogenesis and metastasis, suggesting a powerful new strategy for the treatment of hepatocellular carcinoma.[8][18]

Conclusion

The chemical modification of mefenamic acid has yielded a rich pipeline of novel derivatives with significantly improved therapeutic profiles. By employing strategies such as prodrug design and the incorporation of diverse heterocyclic systems, researchers have successfully created analogues with reduced gastrointestinal toxicity, enhanced anti-inflammatory and analgesic potency, and promising, mechanistically distinct anticancer and antimicrobial activities. The continued exploration of this versatile scaffold holds considerable promise for the development of next-generation therapeutic agents for a wide range of diseases.

References

- 1. nveo.org [nveo.org]

- 2. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 3. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid [jmchemsci.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 8. Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of new mefenamic acid compounds and evaluation the biological activities of their derivatives [cjes.guilan.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medicopublication.com [medicopublication.com]

- 18. researchgate.net [researchgate.net]

Mefenamic Acid's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, focusing on its interaction with cyclooxygenase (COX) enzymes. This document outlines the quantitative inhibitory activity of mefenamic acid, details common experimental protocols for its evaluation, and visualizes the pertinent biochemical pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction

Mefenamic acid is a member of the fenamate class of NSAIDs and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its clinical efficacy in treating conditions such as primary dysmenorrhea, rheumatoid arthritis, and mild to moderate pain is well-established.[2][3] The pharmacological action of mefenamic acid is principally attributed to its ability to block the production of prostaglandins (B1171923), which are key lipid mediators of inflammation, pain, and fever.[4] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] Understanding the nuances of this inhibitory action is critical for both optimizing therapeutic applications and mitigating potential side effects.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of mefenamic acid involves the inhibition of the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[5]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[5]

Mefenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] By blocking the active site of these enzymes, mefenamic acid prevents the binding of arachidonic acid, thereby halting the synthesis of prostaglandins.[6] This reduction in prostaglandin levels at the site of inflammation leads to the alleviation of pain and a decrease in the inflammatory response.[5]

Signaling Pathway

The inhibition of COX enzymes by mefenamic acid directly impacts the arachidonic acid cascade. The following diagram illustrates this signaling pathway.

References

- 1. Mefenamic acid | PPTX [slideshare.net]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 6. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Mefenamic Acid in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans, assessing its safety and efficacy, and guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid in key preclinical species, including rodents, rabbits, and canines. It also details the experimental protocols for the key studies cited and visualizes the metabolic pathways and experimental workflows.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of mefenamic acid varies across different preclinical species. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (Cl) are summarized below.

Table 1: Oral Pharmacokinetic Parameters of Mefenamic Acid in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Vd (L/kg) | Cl (mL/h/kg) | Reference |

| Rat | 40 (oral) | - | - | - | 9 to >24 | - | - | [1] |

| Rabbit (Normal) | 50 (oral) | 3.35 ± 0.12 | 2.5 | 14.82 ± 0.26 | 1.98 ± 0.05 | 14.62 ± 0.43 (L) | 84.98 ± 1.50 (ml/min) | [2] |

| Rabbit (Dehydrated) | 50 (oral) | 2.85 ± 0.05 | 2.5 | - | - | - | 112.85 ± 1.46 (ml/h/kg) | [3] |

| Rabbit (Febrile) | 50 (oral) | 4.17 ± 0.09 | - | 19.42 ± 0.27 | 2.08 ± 0.08 | 11.46 ± 0.38 (L) | 63.97 ± 1.59 (ml/min) | [2] |

| Rabbit (Alloxan-diabetic) | 50 (oral) | - | - | - | 1.41 ± 0.06 | - | 123.08 ± 2.38 (ml/min/kg) | [4] |

Note: Data for some parameters were not available in the cited literature. Vd and Cl values for rabbits were reported in different units in different studies.

Table 2: Intramuscular Pharmacokinetic Parameters of Tolfenamic Acid (a related Fenamate) in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Vd (mL) | Cl (mL/h) | Reference |

| 2 | - | - | 13.74 ± 1.88 | - | - | - | [5] |

| 4 | - | - | 29.82 ± 6.53 | - | - | - | [5] |

| 8 | - | - | 50.52 ± 5.73 | - | - | - | [5] |

Note: This data is for Tolfenamic Acid and is provided for comparative purposes due to the lack of available data for Mefenamic Acid in dogs.

Metabolism of Mefenamic Acid

Mefenamic acid undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.

Primary Metabolic Pathways

The principal metabolic pathway involves the oxidation of the 3'-methyl group by Cytochrome P450 (CYP) enzymes, predominantly CYP2C9, to form 3'-hydroxymethyl mefenamic acid (Metabolite I). This primary metabolite can be further oxidized to 3'-carboxy mefenamic acid (Metabolite II). Both the parent drug and its hydroxylated metabolite can also undergo direct glucuronidation.[2]

Primary metabolic pathways of mefenamic acid.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rabbits

This protocol is based on studies investigating the pharmacokinetics of mefenamic acid in normal, dehydrated, and febrile rabbits.[2][3]

Workflow for in vivo pharmacokinetic study in rabbits.

1. Animal Model: Healthy adult rabbits of either sex are used. For studies involving specific conditions, dehydration is induced by water deprivation, and fever is induced by injection of E. coli suspension.[2][3]

2. Drug Administration: Mefenamic acid is administered orally as a single dose, typically 50 mg/kg.[2][3]

3. Sample Collection: Blood samples are collected from the marginal ear vein at predetermined time points post-dosing.

4. Sample Processing: Plasma is separated from the blood samples by centrifugation.

5. Bioanalytical Method: Plasma concentrations of mefenamic acid are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4]

- Instrumentation: A typical HPLC system consists of a pump, an injector, a C18 reverse-phase column, and a UV detector.

- Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like acetic acid, is used as the mobile phase.

- Detection: Detection is typically performed at a wavelength of 280 nm.

- Quantification: Quantification is achieved by comparing the peak area of mefenamic acid in the samples to that of a standard curve.

6. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, t1/2, Vd, and Cl. A one-compartment open model is often used to describe the pharmacokinetics of mefenamic acid in rabbits.[2]

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for investigating the metabolism of mefenamic acid using liver microsomes from various preclinical species.[6][7][8]

Workflow for in vitro metabolism study using liver microsomes.

1. Materials:

- Liver microsomes from the desired preclinical species (rat, dog, monkey).

- Mefenamic acid.

- Phosphate (B84403) buffer (pH 7.4).

- NADPH regenerating system (or NADPH).

- Quenching solution (e.g., cold acetonitrile).

- LC-MS/MS system.

2. Incubation Procedure:

- Prepare a stock solution of mefenamic acid in a suitable solvent (e.g., DMSO).

- In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and mefenamic acid stock solution.

- Pre-incubate the mixture at 37°C for a few minutes.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

- Terminate the reaction by adding a quenching solution.

- Centrifuge the samples to precipitate proteins.

3. Analytical Procedure:

- Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

- Metabolite identification is typically based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion

This technical guide has summarized the available pharmacokinetic and metabolism data for mefenamic acid in key preclinical models. While data in rodents and rabbits are more readily available, there is a notable gap in the literature regarding the comprehensive pharmacokinetic profile of mefenamic acid in dogs and non-human primates. The provided experimental protocols offer a foundation for conducting further studies to fill these knowledge gaps. A thorough understanding of the inter-species differences in the ADME of mefenamic acid is essential for the successful translation of preclinical findings to clinical applications. Further research is warranted to fully characterize the pharmacokinetics of mefenamic acid in a broader range of preclinical species to enhance its safe and effective use in drug development.

References

- 1. Identification and disposition of novel mono-hydroxyl mefenamic acid and their potentially toxic 1-O-acyl-glucuronides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]

- 8. protocols.io [protocols.io]

Mefenamic Acid: A Comprehensive Technical Guide to its Modulation of Ion Channels and GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily known for its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence reveals its significant and complex modulatory effects on a variety of ion channels and neurotransmitter receptors.[1] These "off-target" activities contribute to its broader pharmacological profile, including both therapeutic and side effects, and present opportunities for drug repurposing and the development of novel channel modulators. This technical guide provides an in-depth analysis of the interactions between mefenamic acid and key physiological targets, including potassium (K+), calcium (Ca2+), and Transient Receptor Potential (TRP) channels, as well as GABA-A receptors. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a critical resource for researchers in pharmacology and drug development.

Modulation of Potassium (K+) Channels

Mefenamic acid exhibits multifaceted effects on several classes of potassium channels, often acting as an activator or potentiator, which typically leads to membrane hyperpolarization and reduced cellular excitability.[2]

Voltage-Gated Potassium Channels (KCNQ/Kv7)

The KCNQ family of voltage-gated potassium channels, particularly the KCNQ1 and KCNQ2/Q3 heteromers, are significant targets for mefenamic acid. The cardiac IKs current, crucial for cardiomyocyte repolarization, is mediated by the co-assembly of KCNQ1 and its accessory subunit, KCNE1.[3] Mefenamic acid has been identified as a potent activator of the IKs channel complex.[3] Its action is dependent on the presence of the KCNE1 subunit, as KCNQ1 channels alone are largely insensitive.[3][4] The drug alters channel gating by shifting kinetics toward more negative potentials, effectively transforming the slow-activating current into an almost instantaneous one.[3]

In neuronal contexts, KCNQ2/Q3 channels are the molecular correlate of the M-current, a key regulator of neuronal excitability. While related fenamates like meclofenamic acid and diclofenac (B195802) are potent KCNQ2/Q3 openers, the effects of mefenamic acid on these specific heteromers are part of the broader fenamate class activity.[5]

Calcium-Activated Potassium (KCa) Channels

Mefenamic acid is a known activator of large-conductance Ca2+-activated K+ (BKCa or KCa1.1) channels.[6] This activation is concentration-dependent and contributes to outward K+ currents, leading to hyperpolarization in cell types such as smooth muscle myocytes.[6] The potentiation of BKCa channels by fenamates involves an increase in the channel's affinity for intracellular Ca2+, a leftward shift in the voltage-activation curve, and a reduction in the channel's long-closed states.[7]

ATP-Sensitive Potassium (KATP) Channels

In addition to BKCa channels, mefenamic acid has been shown to activate ATP-sensitive K+ (KATP) channels in smooth muscle cells.[2][6] This effect also contributes to membrane hyperpolarization. The activation of KATP channels by mefenamic acid can be blocked by the KATP channel inhibitor glibenclamide.[2]

Quantitative Data: Mefenamic Acid Effects on K+ Channels

| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |

| IKs | KCNQ1/KCNE1 | tsA201 Cells | Potentiation / Activation | Effect is dependent on KCNE1 subunit presence and stoichiometry. Alters gating to produce instantaneous current. | [3][4][8] |

| BKCa | Slo1 | Pig Urethral Myocytes | Activation | Increases channel activity, contributing to sustained outward currents at concentrations ≥100 μM. | [2][6] |

| KATP | - | Pig Urethral Myocytes | Activation | Induces outward current blocked by glibenclamide; contributes to membrane hyperpolarization. | [6] |

| 4-AP-Sensitive K+ | - | Pig Urethral Myocytes | Inhibition | Decreases activity of 4-aminopyridine-sensitive delayed rectifier K+ channels. | [2][9][6] |

Modulation of Transient Receptor Potential (TRP) Channels

Mefenamic acid interacts with several members of the TRP channel superfamily, a group of polymodal cation channels involved in sensory perception, including pain and temperature.

TRPM3 Channels

Mefenamic acid has been identified as a selective and potent blocker of TRPM3 channels.[10][11] This inhibitory action is notable because other fenamates tend to block TRP channels non-selectively.[10][11] The blockade of TRPM3 by mefenamic acid has been demonstrated in heterologous expression systems (HEK293 cells) and in endogenously expressing cells like insulin-secreting INS-1E cells.[10] In these cells, mefenamic acid inhibits TRPM3-mediated calcium entry and subsequent insulin (B600854) secretion stimulated by the TRPM3 agonist pregnenolone (B344588) sulphate, without affecting voltage-gated calcium channels.[10][11][12]

TRPA1 Channels

In contrast to its effect on TRPM3, mefenamic acid acts as a direct agonist of TRPA1 channels.[13][14] TRPA1 is a non-selective cation channel implicated in nociception and inflammatory pain. Mefenamic acid, along with other fenamates, rapidly and reversibly activates both rat and human TRPA1 channels.[13][14] This activation can be blocked by known TRPA1 antagonists. Furthermore, at sub-saturating concentrations, fenamates can potentiate the activation of TRPA1 by other agonists like allyl isothiocyanate (mustard oil) and cold temperatures.[13][14]

Quantitative Data: Mefenamic Acid Effects on TRP Channels

| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |

| TRPM3 | TRPM3 | HEK293, INS-1E Cells | Inhibition / Block | Selectively blocks TRPM3-mediated Ca2+ entry. An application of 25 µM mefenamic acid almost completely inhibits inward current. | [10][11] |

| TRPA1 | TRPA1 | Xenopus Oocytes, HEK293, WI-38 Fibroblasts | Activation / Agonism | Potent and reversible direct agonist. Potentiates activation by other stimuli. | [13][14] |

Modulation of Voltage-Gated Calcium (Ca2+) Channels

Mefenamic acid has a distinct activating effect on L-type voltage-gated calcium channels (Cav1.x), which are crucial for excitation-contraction coupling in muscle and neurotransmitter release.[9][15][16]

In smooth muscle cells from the pig urethra, mefenamic acid (at concentrations ≥100 μM) increases the peak amplitude of L-type Ca2+ channel currents without significantly shifting the voltage-dependence of activation.[9][15] However, it does shift the steady-state inactivation curve to more positive potentials by approximately 11 mV (at 300 µM). This action enhances the "window current" and promotes Ca2+ influx, distinguishing its mechanism from classic L-type channel agonists like Bay K 8644.[9][15]

Quantitative Data: Mefenamic Acid Effects on Ca2+ Channels

| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |

| L-type | (Nifedipine-sensitive) | Pig Urethral Myocytes | Activation | Increases peak current amplitude. Shifts inactivation curve by +11 mV at 300 μM. No significant shift in activation curve. | [9][15] |

Modulation of Chloride (Cl-) Channels

Fenamates as a class are well-known modulators of various chloride channels, often acting as blockers.[17][18][19][20] This activity is implicated in their effects on cell volume regulation and epithelial transport. Mefenamic acid has been shown to inhibit both cAMP-dependent and Ca2+-dependent chloride secretion in human intestinal epithelial cells, albeit with lower potency than other fenamates like flufenamic acid.[21] This inhibition involves the suppression of apical Cl- channels (like CFTR) and basolateral K+ channels that provide the driving force for secretion.[21]

Quantitative Data: Mefenamic Acid Effects on Cl- Channels

| Channel Type | Function | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |

| CFTR & CaCC | Cl- Secretion | T84 Human Intestinal Epithelial Cells | Inhibition | Inhibits cAMP- and Ca2+-dependent Cl- secretion. Less potent than flufenamic acid. | [21][22] |

Modulation of GABA-A Receptors

Mefenamic acid exerts complex, subunit-selective effects on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[23][24][25] This dual action may underlie its observed anti-convulsant and pro-convulsant properties in vivo.[23][24]

The effect of mefenamic acid is critically dependent on the type of β subunit present in the receptor complex.[23][24]

-

Potentiation and Direct Activation: On receptors containing β2 or β3 subunits (e.g., α1β2γ2S), mefenamic acid acts as a positive allosteric modulator, potentiating GABA-activated currents. It can also directly activate these receptors in the absence of GABA.[23][24]

-

Inhibition: On receptors containing the β1 subunit (e.g., α1β1γ2S), mefenamic acid acts as an inhibitor.[23][24]

This subunit selectivity is conferred by a single amino acid residue in the second transmembrane domain (TM2): an asparagine (N290) in β2 and β3 subunits is critical for potentiation, whereas a serine at the equivalent position in the β1 subunit leads to inhibition.[23][24]

Quantitative Data: Mefenamic Acid Effects on GABA-A Receptors

| Receptor Subunits | Expression System | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | α1β2γ2S | Xenopus Oocytes / HEK Cells | Potentiation | EC50 = 3.2 ± 0.5 μM |[23][24] | | α1β1γ2S | Xenopus Oocytes / HEK Cells | Inhibition | IC50 = 40 ± 7.2 μM |[23][24] | | α1β1(S290N)γ2S | Xenopus Oocytes / HEK Cells | Potentiation (Rescued) | EC50 = 7.8 ± 1.7 μM |[23][24] |

Key Experimental Protocols

The characterization of mefenamic acid's effects on ion channels and receptors relies heavily on electrophysiological techniques, particularly patch-clamping, in combination with heterologous expression systems.

Cell Culture and Transfection (HEK-293 / tsA201 Cells)

-

Cell Maintenance: Human Embryonic Kidney (HEK-293) or tsA201 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient expression of ion channel subunits, cells are plated onto glass coverslips in a 35-mm dish. At 50-80% confluency, cells are transfected with cDNAs encoding the desired channel subunits (e.g., KCNQ1 and KCNE1) and a marker gene (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine 2000.

-

Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression before electrophysiological recording.

Xenopus Oocyte Expression System

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed by incubation with collagenase.

-

cRNA Injection: cRNA for the target receptor subunits (e.g., GABA-A α1, βx, γ2) is synthesized in vitro and microinjected into the cytoplasm of Stage V-VI oocytes.

-

Incubation: Oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression in the plasma membrane.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for recording ionic currents from an entire cell.[26][27][28]

-

Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create tips with a resistance of 3-7 MΩ when filled with intracellular solution.[26]

-

Solutions:

-

Extracellular (Bath) Solution (Tyrode's, typical for cardiac): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[29]

-

Intracellular (Pipette) Solution (K+ based): (in mM) 130 K-Aspartate or K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.[29][30]

-

-

Recording:

-

A coverslip with transfected cells is placed in a recording chamber on an inverted microscope and perfused with extracellular solution.

-

The micropipette, filled with intracellular solution, is advanced towards a target cell.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

A brief, strong pulse of suction is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows for electrical access to the entire cell interior.[26]

-

The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel activity.

-

-

Drug Application: Mefenamic acid, dissolved in a stock solution (e.g., DMSO) and diluted into the extracellular solution, is applied to the cell via the perfusion system. The effect on ionic currents is recorded and compared to baseline (control) currents.

Diagrams and Visualizations

Signaling and Logic Diagrams (Graphviz DOT)

Caption: Subunit-selective logic of Mefenamic Acid on GABA-A receptors.

Caption: Dual modulatory actions of Mefenamic Acid on ion channels.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

Mefenamic acid is a pleiotropic drug whose pharmacological actions extend far beyond COX inhibition. Its ability to selectively modulate a wide array of ion channels and receptors—acting as an activator, inhibitor, or potentiator depending on the target—highlights its value as a pharmacological tool and a lead compound for drug development. The subunit-specific modulation of GABA-A receptors and the selective inhibition of TRPM3 channels are particularly noteworthy, offering potential avenues for developing more targeted therapeutics for neurological disorders or channelopathies.[11][23][31] This guide consolidates the current understanding of these interactions, providing the quantitative data and methodological framework necessary for future research in this area. A thorough understanding of these "off-target" effects is critical for both elucidating the complete mechanism of action of fenamates and for exploring their potential in new therapeutic applications.

References

- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 2. Multiple effects of mefenamic acid on K(+) currents in smooth muscle cells from pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Graded activation of mutant K41C-KCNE1:KCNQ1 channel complexes by mefenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple effects of mefenamic acid on K+ currents in smooth muscle cells from pig proximal urethra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiation of large conductance KCa channels by niflumic, flufenamic, and mefenamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual effects of mefenamic acid on the IKs molecular complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mefenamic acid as a novel activator of L-type voltage-dependent Ca2+ channels in smooth muscle cells from pig proximal urethra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TRP Channels and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mefenamic acid as a novel activator of L-type voltage-dependent Ca2+ channels in smooth muscle cells from pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - ProQuest [proquest.com]

- 18. Fenamic acid | 91-40-7 | Chloride channel | MOLNOVA [molnova.com]

- 19. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Cellular mechanisms underlying the inhibitory effect of flufenamic acid on chloride secretion in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]